![molecular formula C17H18F3N3OS B2618648 2-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide CAS No. 1396866-87-7](/img/structure/B2618648.png)
2-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
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Overview
Description
2-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H18F3N3OS and its molecular weight is 369.41. The purity is usually 95%.
BenchChem offers high-quality 2-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Thiophene derivatives, including our compound of interest, have been utilized as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them valuable for applications in various sectors.
- Thiophene-based molecules play a crucial role in the development of organic semiconductors. These compounds are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them promising candidates for next-generation electronic devices.
- Thiophene-containing compounds exhibit diverse pharmacological properties. For instance:
- Anticancer : Some thiophene derivatives have demonstrated anticancer activity .
- Anti-inflammatory : Certain molecules with the thiophene ring system possess anti-inflammatory effects .
- Antimicrobial : Thiophene-mediated compounds exhibit antimicrobial properties .
- Antihypertensive and Anti-atherosclerotic : Other derivatives have been investigated for their potential in managing hypertension and atherosclerosis .
- Notable drugs incorporate thiophene moieties. For instance:
- Condensation reactions, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are significant for obtaining thiophene derivatives . These methods allow the construction of diverse thiophene-based compounds.
Corrosion Inhibition
Organic Semiconductors and Electronics
Pharmacological Properties
Drug Development
Synthetic Methods
Chemical Synthesis and Prodrug Design
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS/c18-17(19,20)16-12-5-1-2-6-13(12)22-14(23-16)7-8-21-15(24)10-11-4-3-9-25-11/h3-4,9H,1-2,5-8,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQFMUIDLKUCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CC3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide |
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